molecular formula C6H3NO3 B1366671 5-cyanofuran-2-carboxylic Acid CAS No. 212197-74-5

5-cyanofuran-2-carboxylic Acid

Cat. No. B1366671
M. Wt: 137.09 g/mol
InChI Key: HHHCADSYQQJUGV-UHFFFAOYSA-N
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Description

5-cyanofuran-2-carboxylic Acid is a compound used for experimental and research purposes . It belongs to the class of organic compounds known as 2-furanilides .


Molecular Structure Analysis

The molecular structure of 5-cyanofuran-2-carboxylic Acid is represented by the linear formula C6H3NO3 . Its InChI code is 1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H, (H,8,9) . The molecular weight of this compound is 137.09 .


Physical And Chemical Properties Analysis

5-cyanofuran-2-carboxylic Acid is a solid at room temperature . The compound’s storage temperature is between 2-8°C in a dry, sealed environment .

Scientific Research Applications

  • Furan Platform Chemicals

    • Scientific Field : Green Chemistry
    • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are part of a shift in the chemical industry from traditional resources such as crude oil to biomass .
    • Methods of Application : The manufacture and uses of FPCs require the replacement of chemical reactants and petroleum refineries with biorefineries .
    • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthesis of Furan-2,5-dicarboxylic Acid

    • Scientific Field : Organic Chemistry
    • Application Summary : Furan-2,5-dicarboxylic acid was prepared directly from furan-2-carboxylic acid in one step under strong basic conditions using carbon dioxide .
    • Methods of Application : A solution of furan-2-carboxylic acid (2, 400 mg, 3.57 mmol) in dry THF (6 mL) was added dropwise over a period of 20 min .
    • Results or Outcomes : This method allows to obtain the product with high added value, furan-2,5-dicarboxylic acid, from natural sources such as hemicelluloses containing pentoses .
  • Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

    • Scientific Field : Materials Chemistry
    • Application Summary : 2,5-Furandicarboxylic acid (FDCA) has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
    • Methods of Application : The electrochemical oxidation of 5-(hydroxymethyl)furfural (HMF) has given a new birth to the traditional aerobic oxidation, which only needs non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
    • Results or Outcomes : This review could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Scientific Field : Green Chemistry
    • Application Summary : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) can be economically synthesized from biomass .
    • Methods of Application : The manufacture and uses of FPCs require the replacement of chemical reactants and petroleum refineries with biorefineries .
    • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

    • Scientific Field : Materials Chemistry
    • Application Summary : 2,5-Furandicarboxylic acid (FDCA) has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
    • Methods of Application : The electrochemical oxidation of 5-(hydroxymethyl)furfural (HMF) has given a new birth to the traditional aerobic oxidation, which only needs non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
    • Results or Outcomes : This review could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
  • Applications of Carboxylic Acids in Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : Carboxylic acids are used in various areas such as obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • Results or Outcomes : This application provides a feasible and novel way to release the increasingly serious energy crisis and environmental deterioration .

Safety And Hazards

The safety information for 5-cyanofuran-2-carboxylic Acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for 5-cyanofuran-2-carboxylic Acid and similar compounds are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that many more simple or complex chemicals can be obtained . This could lead to excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

5-cyanofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHCADSYQQJUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445929
Record name 5-cyanofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyanofuran-2-carboxylic Acid

CAS RN

212197-74-5
Record name 5-cyanofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fornyl-5-furancarboxylic acid (0.28 g, 2.0 mol) in pyridine (5.0 mL) was added hydroxylamine hydrochloride (“NH2OH.HCl”) (0.27 g, 4.0 mol). The mixture was heated to 85° C. before the addition of acetic anhydride (4.0 ml). The reaction mixture was stirred at 85° C. for 3 h, cooled to 60° C. and poured into water (25 mL). The mixture was cooled to room temperature and stirred overnight (the pH of the solution was measured to be 5-6). The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous layer was then basified with NaOH solution (2 N) to a pH of about 9, and the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous solution was then acidified to a pH of about 2 and the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL). The combined organic extracts were dried over MgSO4, and the solvent was evaporated to afforded the pure product as a light brown solid in 90% yield. 1H NMR (DMSO-d6): δ 13.80 (bs, 1H), 7.75 (d, 1H), 7.40 (d, 1H). IR (neat): (cm−1) 3200, 2250, 1053, 1025, 1006.
[Compound]
Name
2-fornyl-5-furancarboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To 2.8 g of 2-formyl-5-furancarboxylic acid (20 mmol) and 2.7 g of hydroxylamine hydrochloride (40 mmol) under Ar was added and dry pyridine (50 mL). The mixture was heated to 85° C., acetic anhydride (40 mL) was added and the mixture was stirred for 3 h. After cooling to 60° C., water (250 mL) was added and the mixture was stirred at RT for 70 h. The mixture was acidified to pH 2 with concentrated hydrochloric acid and extracted with 3:1 dichloromethane-isopropanol (8×100 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over anh sodium sulfate and concentrated in vacuo to afford the title compound as a tan solid (1.26 g, 46%). 1H-NMR (CD3OD; 400 MHz): δ 14.05 (br s, 1H), 7.74 (d, 1H, J=3.8 Hz), 7.42 (d, 1H, J=3.8 Hz).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods III

Procedure details

A 250-mL, three-neck, round-bottom flask equipped with a mechanical stirrer, a heating mantle, and a condenser was charged with 5-formyl-2-furancarboxylic acid (9.18 g, 65.6 mmol) and pyridine (60 mL). Hydroxylamine hydrochloride (5.01 g, 72.2 mmol) was added and the mixture was heated to 85° C. Acetic anhydride (40 mL) was added and the reaction was stirred at 85° C. for 3 h, after which time the solvent was evaporated at 40° C. under reduced pressure. The residue was dissolved in water, basified with 2.0 N NaOH solution to pH 9, and extracted with 4:1 dichloromethane/2-propanol until the pyridine was completely removed (5×200 mL). The aqueous solution was then acidified with 2.0 N HCl solution to pH 2, saturated with solid NaCl, and extracted with 4:1 dichloromethane/2-propanol (5×200 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to dryness. The residue was crystallized from dichloromethane to give 6.80 g of the title compound as a white solid (76%). Mass spectrum (ESI-neg, m/z) Calcd. for C6H3NO3, 136.0 (M−H), found 136.1. The 1H NMR spectrum was consistent with the assigned structure.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods IV

Procedure details

To a solution of 2-formyl-5-furancarboxylic acid (0.28 g, 2.0 mol) in pyridine (5.0 mL) was added hydroxylamine hydrochloride (“NH2OH.HCl”) (0.27 g, 4.0 mol). The mixture was heated to 85° C. before the addition of acetic anhydride (4.0 ml). The reaction mixture was stirred at 85° C. for 3 h, cooled to 60° C. and poured into water (25 mL). The mixture was cooled to room temperature and stirred overnight (the pH of the solution was measured to be 5-6). The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous layer was then basified with NaOH solution (2 N) to a pH of about 9, and the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous solution was then acidified to a pH of about 2 and the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL). The combined organic extracts were dried over MgSO4, and the solvent was evaporated to afforded the pure product as a light brown solid in 90% yield. 1H NMR (DMSO-d6): δ 13.80 (bs, 1H), 7.75 (d, 1H), 7.40 (d, 1H). IR (neat): (cm−1) 3200, 2250, 1053, 1025, 1006.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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